N-{3-[bis(2-methylpropyl)amino]-2-hydroxypropyl}-N-(4-methoxyphenyl)benzenesulfonamide
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Overview
Description
{2-HYDROXY-3-[N-(4-METHOXYPHENYL)BENZENESULFONAMIDO]PROPYL}BIS(2-METHYLPROPYL)AMINE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a hydroxyl group, a methoxyphenyl group, and a benzenesulfonamido group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-HYDROXY-3-[N-(4-METHOXYPHENYL)BENZENESULFONAMIDO]PROPYL}BIS(2-METHYLPROPYL)AMINE typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Nucleophilic Substitution: This involves the substitution of a leaving group by a nucleophile, often under basic conditions.
Hydroxylation: The hydroxyl group is introduced via hydroxylation reactions, often using oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Key considerations include:
Reaction Temperature and Pressure: Optimizing these parameters to maximize yield and minimize by-products.
Catalysts: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
{2-HYDROXY-3-[N-(4-METHOXYPHENYL)BENZENESULFONAMIDO]PROPYL}BIS(2-METHYLPROPYL)AMINE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The methoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce primary or secondary amines.
Scientific Research Applications
{2-HYDROXY-3-[N-(4-METHOXYPHENYL)BENZENESULFONAMIDO]PROPYL}BIS(2-METHYLPROPYL)AMINE has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {2-HYDROXY-3-[N-(4-METHOXYPHENYL)BENZENESULFONAMIDO]PROPYL}BIS(2-METHYLPROPYL)AMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting itself between DNA base pairs, affecting gene expression and replication.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Methylaervine: A β-carboline alkaloid with antifungal activity.
Uniqueness
{2-HYDROXY-3-[N-(4-METHOXYPHENYL)BENZENESULFONAMIDO]PROPYL}BIS(2-METHYLPROPYL)AMINE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its versatility makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H36N2O4S |
---|---|
Molecular Weight |
448.6 g/mol |
IUPAC Name |
N-[3-[bis(2-methylpropyl)amino]-2-hydroxypropyl]-N-(4-methoxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C24H36N2O4S/c1-19(2)15-25(16-20(3)4)17-22(27)18-26(21-11-13-23(30-5)14-12-21)31(28,29)24-9-7-6-8-10-24/h6-14,19-20,22,27H,15-18H2,1-5H3 |
InChI Key |
AJLVQLUPJMYMMW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN(CC(C)C)CC(CN(C1=CC=C(C=C1)OC)S(=O)(=O)C2=CC=CC=C2)O |
Origin of Product |
United States |
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